molecular formula C13H15N5 B1486887 3-Piperazin-1-yl-6-pyridin-3-ylpyridazine CAS No. 1105195-34-3

3-Piperazin-1-yl-6-pyridin-3-ylpyridazine

Katalognummer B1486887
CAS-Nummer: 1105195-34-3
Molekulargewicht: 241.29 g/mol
InChI-Schlüssel: OQPRCZBZFXDXGT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Molecular Structure Analysis

While specific structural details for 3-Piperazin-1-yl-6-pyridin-3-ylpyridazine are not available, a related study on piperazine and piperidine derivatives provides some insight . The study suggests that the piperidine moiety is a key structural element for dual H3/σ1 receptor affinities .

Wissenschaftliche Forschungsanwendungen

Prostate Cancer Treatment

The modification of a lead androgen receptor downregulator resulted in the clinical candidate AZD3514, evaluated in a Phase I clinical trial for castrate-resistant prostate cancer. This research highlights the compound's development through structural optimization to address previous pharmacological concerns (Bradbury et al., 2013).

Anti-diabetic Applications

A study synthesized and evaluated a family of triazolo-pyridazine-6-yl-substituted piperazines for their potential as anti-diabetic medications, focusing on DPP-4 inhibition and insulinotropic activities. These compounds showed excellent antioxidant and insulinotropic activity, indicating their potential in diabetes treatment (Bindu, Vijayalakshmi, & Manikandan, 2019).

Antitubercular Agents

The design and synthesis of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were explored as potent anti-tubercular agents, showing significant activity against Mycobacterium tuberculosis H37Ra. This work presents a pathway for developing novel anti-tubercular medications (Srinivasarao et al., 2020).

Antibacterial and Anticancer Activity

Novel 6,8-difluoro-1-alkyl-5-amino-1,4-dihydro-4-oxo-7-{4-substituted piperazin-1-yl}-quinoline-3-carboxylic acids were synthesized and evaluated in vivo against Mycobacterium tuberculosis H37Rv in mice. These compounds exhibited activity comparable to sparfloxacin, suggesting potential applications in treating tuberculosis and possibly cancer (Shindikar & Viswanathan, 2005).

Antiallergic Activity

A series of [1, 2, 4]triazolo[1, 5-b]pyridazines and imidazo[1, 2-b]pyridazines having cyclic amines were synthesized and evaluated for antihistaminic activity and inhibitory effect on eosinophil infiltration. The compounds demonstrated potent antihistaminic activity and an inhibitory effect on eosinophil chemotaxis, showing potential as therapeutic agents for atopic dermatitis and allergic rhinitis (Gyoten et al., 2003).

Eigenschaften

IUPAC Name

3-piperazin-1-yl-6-pyridin-3-ylpyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N5/c1-2-11(10-15-5-1)12-3-4-13(17-16-12)18-8-6-14-7-9-18/h1-5,10,14H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQPRCZBZFXDXGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NN=C(C=C2)C3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Piperazin-1-yl-6-pyridin-3-ylpyridazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Piperazin-1-yl-6-pyridin-3-ylpyridazine
Reactant of Route 2
Reactant of Route 2
3-Piperazin-1-yl-6-pyridin-3-ylpyridazine
Reactant of Route 3
Reactant of Route 3
3-Piperazin-1-yl-6-pyridin-3-ylpyridazine
Reactant of Route 4
Reactant of Route 4
3-Piperazin-1-yl-6-pyridin-3-ylpyridazine
Reactant of Route 5
Reactant of Route 5
3-Piperazin-1-yl-6-pyridin-3-ylpyridazine
Reactant of Route 6
Reactant of Route 6
3-Piperazin-1-yl-6-pyridin-3-ylpyridazine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.